Diethyl 2,5-Dimethyl-3,4-Furandicarboxylate: A Comprehensive Technical Guide on Structure, Synthesis, and Applications
Diethyl 2,5-Dimethyl-3,4-Furandicarboxylate: A Comprehensive Technical Guide on Structure, Synthesis, and Applications
Executive Summary
Diethyl 2,5-dimethyl-3,4-furandicarboxylate (CAS: 19434-69-6) is a highly functionalized, tetrasubstituted furan derivative that serves as a critical building block in advanced organic synthesis. Characterized by its rigid aromatic core and versatile ester functional groups, this compound is heavily utilized in medicinal chemistry as a lipophilic pharmacophore and in polymer science as a monomer for biomass-derived materials. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for high-yield laboratory production.
Structural & Physicochemical Profiling
Understanding the physical and spectral properties of diethyl 2,5-dimethyl-3,4-furandicarboxylate is essential for downstream analytical validation. The symmetrical nature of the tetrasubstituted furan ring simplifies its nuclear magnetic resonance (NMR) profile, making purity assessment straightforward[1].
| Property | Value / Description |
| Chemical Name | Diethyl 2,5-dimethylfuran-3,4-dicarboxylate |
| CAS Registry Number | 19434-69-6 |
| Molecular Formula | C₁₂H₁₆O₅ |
| Molecular Weight | 240.25 g/mol [2] |
| Physical State | Colorless to pale yellow oil[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.30 (t, 6H, J=7.1 Hz), 2.43 (s, 6H), 4.29 (q, 4H, J=7.1 Hz)[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 13.0, 13.8, 60.5, 113.6, 155.5, 163.5[1] |
Mechanistic Pathways: The Paal-Knorr Cyclization
The synthesis of diethyl 2,5-dimethyl-3,4-furandicarboxylate is classically achieved via a modified Paal-Knorr cyclization of the 1,4-diketone precursor, diethyl 2,3-diacetylsuccinate[3].
Causality in Mechanistic Design: The reaction proceeds via an acid-catalyzed tautomerization of the diketone to a highly reactive bis-enol intermediate. Subsequent intramolecular nucleophilic attack yields a cyclic hemiketal. The rate-limiting step is the irreversible dehydration of this hemiketal to form the thermodynamically stable, fully conjugated aromatic furan ring.
Figure 1: Acid-catalyzed Paal-Knorr cyclization mechanism for tetrasubstituted furan synthesis.
Experimental Protocol: A Self-Validating System
To ensure high scientific integrity and reproducibility, the following protocol utilizes microwave-assisted synthesis.
Causality of Experimental Choices:
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Acid Concentration (1N HCl): Traditional methods utilizing harsh dehydrating agents (e.g., concentrated H₂SO₄ or polyphosphoric acid) frequently induce partial ester hydrolysis or unwanted decarboxylation. Utilizing 1N aqueous HCl provides an optimal proton gradient—sufficient to catalyze the hemiketal dehydration without cleaving the ethyl ester moieties[1].
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Microwave Irradiation: Conventional oil-bath heating relies on thermal conduction, creating localized hot spots that lead to the formation of mono-decarboxylated byproducts (e.g., 2,5-dimethylfuran-3-carboxylic acid). Microwave dielectric heating provides instantaneous, volumetric energy transfer, reducing reaction time from hours to minutes and locking in the kinetic product[4].
Figure 2: Self-validating experimental workflow for microwave-assisted furan synthesis.
Step-by-Step Methodology
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Reaction Assembly: Combine diethyl 2,3-diacetylsuccinate (1.0 eq) with 1N aqueous HCl (10 volumes) in a microwave-safe reaction vessel equipped with a magnetic stir bar.
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Validation Checkpoint: The starting material will initially appear as a poorly soluble suspension. This biphasic nature is expected prior to heating.
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Microwave-Assisted Cyclization: Seal the vessel and irradiate the mixture at 100°C for 15–20 minutes under continuous stirring[4].
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Validation Checkpoint: Upon completion and cooling, the reaction mixture will transition into a distinct biphasic emulsion, with the furan product separating as a discernible organic oil layer.
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Quenching and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (EtOAc). Combine the organic layers and wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃).
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Causality: EtOAc efficiently partitions the moderately polar furan. The NaHCO₃ wash neutralizes residual HCl, preventing acid-catalyzed ring-opening during solvent evaporation.
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Validation Checkpoint: Vigorous effervescence (CO₂ gas evolution) during the NaHCO₃ wash confirms active neutralization. The cessation of bubbling validates that a neutral pH has been achieved.
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Purification and Isolation: Dry the neutralized organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography using a Hexanes/EtOAc gradient.
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Validation Checkpoint: Thin-Layer Chromatography (TLC) analysis under UV light (254 nm) will reveal a highly UV-active spot (due to the conjugated aromatic furan system) with a significantly higher Rf value than the non-aromatic starting material.
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Applications in Drug Development & Materials Science
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Medicinal Chemistry: Tetrasubstituted furans serve as highly rigid, lipophilic pharmacophores. The di-ester functionality of diethyl 2,5-dimethyl-3,4-furandicarboxylate allows for orthogonal deprotection or reduction to corresponding diols (e.g., (2,5-dimethylfuran-3,4-diyl)dimethanol). These derivatives are critical intermediates in the synthesis of biologically active molecules, including broad-spectrum fungicides, bactericides, and novel antimicrobial agents[1].
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Polymer Science: As a structural analog to 2,5-furandicarboxylic acid (FDCA)—a prominent bio-based building block—this compound acts as a valuable monomer. The diethyl ester can undergo transesterification with various aliphatic diols to yield rigid, high-performance, biomass-derived polyesters and polyamides, contributing to the development of sustainable plastics.
References
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National Center for Biotechnology Information (NCBI). "Diethyl 2,5-dimethyl-3,4-furandicarboxylate." PubChem Compound Summary for CID 4356538. Available at:[Link]
- Google Patents. "The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid." Patent CN101486696B.
- Google Patents. "The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate." Patent CN101486694B.
Sources
- 1. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]
- 2. Diethyl 2,5-dimethyl-3,4-furandicarboxylate | C12H16O5 | CID 4356538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl 2,3-diacetylsuccinate | 2049-86-7 | Benchchem [benchchem.com]
- 4. CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate - Google Patents [patents.google.com]
